Physicochemical Differentiation: Increased Polarity and Hydrogen Bond Capacity vs. 7-Amine Analogs
The target compound demonstrates a marked increase in polarity and hydrogen bonding capacity compared to a closely related 7-amine comparator lacking the 6-hydroxyl group. The LogP decreases from -0.26 for (1S,5R,7S)-2-oxabicyclo[3.2.0]heptan-7-amine to -1.29 for the target compound, a drop of over one log unit [1] . Concurrently, the topological polar surface area (TPSA) increases from 35.25 Ų to 55 Ų, and the number of hydrogen bond donors doubles from 1 to 2 [1] . These changes predict significantly different solubility, permeability, and bioavailabilitiy profiles, making the compounds non-interchangeable in any medicinal chemistry campaign.
| Evidence Dimension | Calculated lipophilicity (LogP) |
|---|---|
| Target Compound Data | -1.29 |
| Comparator Or Baseline | (1S,5R,7S)-2-Oxabicyclo[3.2.0]heptan-7-amine: -0.26 |
| Quantified Difference | Δ LogP = -1.03 |
| Conditions | Calculated properties from vendor databases (Chemspace, Fluorochem) |
Why This Matters
A LogP difference of >1 unit translates to a 10-fold difference in partition coefficient, which impacts assay behavior, DMPK properties, and formulation strategy.
- [1] Chem-space.com. (1S,5S)-7-amino-2-oxabicyclo[3.2.0]heptan-6-ol hydrochloride. CSSB06744473398. View Source
